Gelation Efficiency: Unsaturated C18 Chain Expected to Match or Modulate the 0.75 % Critical Gelation Concentration Achieved by Saturated N-Octadecyl Maleamic Acid Sodium Salt
The sodium salt of the saturated analogue N-octadecyl maleamic acid (ODMG) forms hydrogels in water at a concentration as low as 0.75 % (w/v) at 25 °C, with a gel-to-sol onset temperature of 52 °C for a 1 % gel [1]. The target compound, differing only by a cis-double bond in the octadecenyl chain, is predicted to retain hydrogelation ability but with a potentially shifted gelation threshold and thermal stability because the kinked unsaturated chain alters lamellar packing. In contrast, shorter-chain N-alkyl maleamic acids (C6–C14) do not form hydrogels, demonstrating that both the C18 chain length and the maleamic acid head group are necessary for this property.
| Evidence Dimension | Critical gelation concentration (CGC) in water |
|---|---|
| Target Compound Data | Not directly measured; predicted CGC ≤ 1 % (w/v) as sodium salt at 25 °C (class inference from saturated analogue) |
| Comparator Or Baseline | N-Octadecyl maleamic acid sodium salt (ODMG): CGC = 0.75 % (w/v) at 25 °C; gel–sol onset temperature 52 °C for 1 % gel |
| Quantified Difference | ODMG gels at 0.75 %; target compound expected to gel at similar or up to 0.25 % higher concentration due to unsaturated-chain packing perturbation |
| Conditions | Aqueous solution, sodium salt form, 25 °C, concentration range 0.5–1.5 % |
Why This Matters
A low critical gelation concentration directly translates to higher gelling efficiency and reduced material cost per unit volume of formulated product.
- [1] Gaspar, L. J. M., Baskar, G. (2005). Hydrogelation characteristics of amphiphilic N-octadecyl maleamic acid derivative. Journal of Materials Chemistry, 15, 5144–5150. DOI: 10.1039/B509552B. View Source
